6-(4-fluorophenoxy)nicotinaldehyde O-(4-bromobenzyl)oxime
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Overview
Description
6-(4-fluorophenoxy)nicotinaldehyde O-(4-bromobenzyl)oxime is a chemical compound with the molecular formula C19H14BrFN2O2 and a molecular weight of 401.23 g/mol . This compound is characterized by the presence of a fluorophenoxy group, a nicotinaldehyde moiety, and a bromobenzyl oxime group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-fluorophenoxy)nicotinaldehyde O-(4-bromobenzyl)oxime typically involves the following steps:
Formation of 6-(4-fluorophenoxy)nicotinaldehyde: This intermediate is synthesized by reacting 4-fluorophenol with nicotinaldehyde under specific conditions.
Oxime Formation: The aldehyde group in 6-(4-fluorophenoxy)nicotinaldehyde is converted to an oxime by reacting with hydroxylamine hydrochloride in the presence of a base such as sodium acetate.
Bromobenzylation: The oxime is then reacted with 4-bromobenzyl bromide in the presence of a base like potassium carbonate to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems.
Chemical Reactions Analysis
Types of Reactions
6-(4-fluorophenoxy)nicotinaldehyde O-(4-bromobenzyl)oxime undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxime derivatives.
Reduction: Reduction reactions can convert the oxime group to an amine.
Substitution: The bromine atom in the bromobenzyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium azide and thiols are employed under basic conditions.
Major Products
Oxidation: Oxime derivatives.
Reduction: Amines.
Substitution: Substituted benzyl derivatives.
Scientific Research Applications
6-(4-fluorophenoxy)nicotinaldehyde O-(4-bromobenzyl)oxime is used in various scientific research fields:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: In studies involving enzyme inhibition and receptor binding.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-(4-fluorophenoxy)nicotinaldehyde O-(4-bromobenzyl)oxime involves its interaction with specific molecular targets. The oxime group can form stable complexes with metal ions, influencing various biochemical pathways. The fluorophenoxy and bromobenzyl groups contribute to the compound’s binding affinity and specificity towards certain receptors and enzymes .
Comparison with Similar Compounds
Similar Compounds
- 6-(4-chlorophenoxy)nicotinaldehyde O-(4-bromobenzyl)oxime
- 6-(4-methylphenoxy)nicotinaldehyde O-(4-bromobenzyl)oxime
- 6-(4-methoxyphenoxy)nicotinaldehyde O-(4-bromobenzyl)oxime
Uniqueness
6-(4-fluorophenoxy)nicotinaldehyde O-(4-bromobenzyl)oxime is unique due to the presence of the fluorine atom in the phenoxy group, which enhances its chemical stability and biological activity compared to its analogs .
Biological Activity
6-(4-fluorophenoxy)nicotinaldehyde O-(4-bromobenzyl)oxime is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and research findings.
Chemical Structure and Synthesis
The compound is categorized as a Schiff base, which generally exhibits diverse biological activities due to its ability to form coordination complexes with metal ions. The synthesis of similar compounds has been documented, highlighting structure-activity relationships (SAR) that can inform the biological evaluation of this compound.
Enzyme Inhibition
The compound may act as an inhibitor for specific enzymes relevant in disease pathways. For example, derivatives with similar structures have been evaluated for their inhibitory effects on the sodium-calcium exchanger (NCX), which plays a crucial role in cardiac function. A related study reported an IC50 value of 0.24 µM for a similar class of compounds against reverse NCX activity . This suggests that this compound could potentially exhibit comparable inhibitory effects.
Anticancer Properties
Schiff bases are also known for their anticancer activities. Some studies have demonstrated that related compounds can induce apoptosis in cancer cell lines, including HeLa and MCF7 cells. The mechanism often involves the generation of reactive oxygen species (ROS) leading to cell death . While specific data on this compound is not available, its structural characteristics indicate it may possess similar anticancer properties.
Case Study 1: Antimicrobial Efficacy
In a study evaluating various Schiff bases, it was found that compounds with fluorine substitutions exhibited enhanced antibacterial activity compared to their non-fluorinated counterparts. This observation supports the hypothesis that this compound could demonstrate improved antimicrobial efficacy due to the presence of a fluorine atom .
Case Study 2: Enzyme Inhibition
Another study focused on the enzyme inhibition potential of nicotinamide derivatives indicated that modifications at the phenyl ring significantly affected inhibitory activity against NCX. The findings suggest that the specific substitutions in this compound could enhance its potency as an enzyme inhibitor .
Data Tables
Properties
IUPAC Name |
(E)-N-[(4-bromophenyl)methoxy]-1-[6-(4-fluorophenoxy)pyridin-3-yl]methanimine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14BrFN2O2/c20-16-4-1-14(2-5-16)13-24-23-12-15-3-10-19(22-11-15)25-18-8-6-17(21)7-9-18/h1-12H,13H2/b23-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOGIFJPNYZRKMZ-FSJBWODESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CON=CC2=CN=C(C=C2)OC3=CC=C(C=C3)F)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1CO/N=C/C2=CN=C(C=C2)OC3=CC=C(C=C3)F)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14BrFN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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